molecular formula C13H17BrO B14838201 5-Bromo-2-(cyclohexylmethyl)phenol

5-Bromo-2-(cyclohexylmethyl)phenol

Cat. No.: B14838201
M. Wt: 269.18 g/mol
InChI Key: VPRMFIKVTFVPIP-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylmethyl)phenol is a brominated phenolic compound characterized by a cyclohexylmethyl substituent at the ortho-position relative to the hydroxyl group on the aromatic ring. The bromine atom enhances electrophilic substitution reactivity, while the bulky cyclohexylmethyl group likely influences steric hindrance and lipophilicity, impacting solubility and biological interactions .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

5-bromo-2-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17BrO/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

VPRMFIKVTFVPIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted phenols or cyclohexylmethyl derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives or dehalogenated products.

Scientific Research Applications

Chemistry: 5-Bromo-2-(cyclohexylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated phenol structure may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a stabilizer or additive in various formulations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group can form hydrogen bonds, halogen bonds, or other interactions with target molecules, leading to inhibition or modulation of biological activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-Bromo-2-(cyclohexylmethyl)phenol and related bromophenol derivatives:

Compound Name Substituent at Ortho-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclohexylmethyl C₁₃H₁₇BrO 277.18 (calculated) High lipophilicity; potential metal ligand
5-Bromo-2-methylphenol (5-bromo-o-cresol) Methyl C₇H₇BrO 187.04 Antimicrobial agent; intermediate in synthesis
5-Bromo-2-hydroxybenzonitrile Nitrile C₇H₄BrNO 198.02 Organic synthesis intermediate
5-Bromo-2-[(pyridin-3-ylimino)methyl]phenol (HBSAP) Pyridin-3-yliminomethyl C₁₂H₁₀BrN₂O 294.13 Corrosion inhibitor; Schiff base ligand
5-Bromo-2-((cyclopentylimino)methyl)phenol Cyclopentyliminomethyl C₁₂H₁₅BrN₂O 299.17 Trinuclear nickel complex precursor; antimicrobial

Physical and Chemical Properties

  • Lipophilicity: The cyclohexylmethyl group in this compound confers higher hydrophobicity compared to methyl or nitrile substituents, reducing water solubility but enhancing membrane permeability .
  • Acidity: Electron-withdrawing groups (e.g., nitrile in 5-Bromo-2-hydroxybenzonitrile) increase phenolic -OH acidity (pKa ~8.5), while alkyl groups (methyl or cyclohexylmethyl) slightly decrease acidity (pKa ~9.5–10.0) .
  • Thermal Stability : Bulky substituents like cyclohexylmethyl improve thermal stability, as seen in trinuclear nickel complexes derived from similar ligands .

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